2-Bromonaphthalene

Descripción general

Descripción

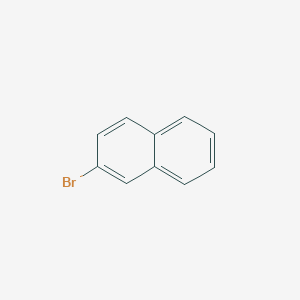

2-Bromonaphthalene is an organic compound with the molecular formula C10H7Br. It is a brominated derivative of naphthalene, where a bromine atom is substituted at the second position of the naphthalene ring. This compound is a white to cream-colored solid at room temperature and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromonaphthalene can be synthesized through several methods. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .

Another method involves the reaction of 2-aminonaphthalene with mercuric bromide to form the diazonaphthalene intermediate, which is then treated with bromine to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs the bromination of naphthalene using bromine and a suitable catalyst. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as cyanide, hydroxide, or amines.

Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form biaryls.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium cyanide, sodium hydroxide, or amines are used under basic conditions.

Suzuki Coupling: Aryl boronic acids, palladium catalysts, and bases such as potassium carbonate are used under mild to moderate temperatures.

Major Products:

Substitution Reactions: Products include 2-cyanonaphthalene, 2-hydroxynaphthalene, and various 2-aminonaphthalene derivatives.

Coupling Reactions: Biaryls are the major products formed from Suzuki coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromonaphthalene serves as an essential intermediate in the synthesis of various organic compounds. Its utility in organic synthesis includes:

- Pharmaceutical Development : It is used to create complex molecules that serve as active pharmaceutical ingredients (APIs). For example, it plays a role in synthesizing anti-inflammatory drugs and antihistamines, where its structure allows for the modification of functional groups to enhance therapeutic properties .

- Fluorescent Dyes : The compound is vital in producing fluorescent dyes used in biological imaging and diagnostics. These dyes enhance visibility in medical applications, contributing to advancements in imaging technologies .

- Polymer Chemistry : this compound is utilized in the formulation of specialty polymers, which are engineered for specific industrial applications. Its ability to act as a building block for biaryls through reactions like Suzuki coupling makes it invaluable in creating tailored materials .

Material Science

In material science, this compound's role is prominent in developing organic semiconductors:

- Organic Light Emitting Diodes (OLEDs) : This compound is employed in creating semiconducting molecules and oligomers essential for OLEDs. It enhances the efficiency of devices by modifying the morphology of the active layer mixture, thus improving power conversion efficiencies in polymer solar cells .

- Additives in Solar Cells : As a solid additive, this compound improves the miscibility of bulk heterojunction components, significantly impacting the efficiency of polymer solar cells. Studies have shown that using it can optimize photovoltaic performance metrics such as open-circuit voltage and fill factor .

Research Reagents

This compound acts as a reagent in various chemical reactions:

- Mechanistic Studies : It helps researchers investigate reaction mechanisms and develop new methodologies in organic chemistry. Its reactivity allows for studying electrophilic aromatic substitutions and other fundamental organic reactions .

Case Study 1: Synthesis of Fluorescent Dyes

A study demonstrated the synthesis of a novel fluorescent dye using this compound as a precursor. The resulting dye exhibited high quantum yields and stability under physiological conditions, highlighting its potential for use in biological imaging applications.

Case Study 2: Polymer Solar Cells

Research conducted on polymer solar cells revealed that incorporating this compound as an additive resulted in a power conversion efficiency of 7.01%. This was achieved by optimizing the blend ratio with PTB7 and PC71BM, showcasing its effectiveness as a processing additive .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Pharmaceutical intermediates | Facilitates complex molecule creation |

| Fluorescent dyes | Enhances visibility in biological imaging | |

| Material Science | Organic semiconductors (OLEDs) | Improves device efficiency |

| Additives for polymer solar cells | Increases miscibility and performance | |

| Research Reagents | Mechanistic studies | Aids in understanding reaction pathways |

Mecanismo De Acción

The mechanism of action of 2-bromonaphthalene primarily involves its reactivity as a brominated aromatic compound. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, it forms biaryls through the formation of carbon-carbon bonds facilitated by palladium catalysts .

Comparación Con Compuestos Similares

1-Bromonaphthalene: Another brominated naphthalene derivative with the bromine atom at the first position.

2-Iodonaphthalene: An iodinated derivative of naphthalene with similar reactivity but different halogen properties.

2-Chloronaphthalene: A chlorinated derivative with different reactivity due to the presence of chlorine instead of bromine.

Uniqueness: 2-Bromonaphthalene is unique due to its specific reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Its bromine atom provides distinct reactivity compared to other halogenated naphthalenes, allowing for diverse chemical transformations .

Actividad Biológica

2-Bromonaphthalene is a halogenated polycyclic aromatic hydrocarbon (PAH) that has garnered attention in various fields of research due to its biological activities and potential applications. This article explores the biological activity of this compound, including its effects on cellular processes, interactions with biological systems, and implications for health.

This compound (C₁₀H₇Br) is characterized by its bromine substituent on the naphthalene ring. Its structure can be represented as follows:

- Molecular Formula : C₁₀H₇Br

- Molecular Weight : 197.07 g/mol

- InChI Key : APSMUYYLXZULMS-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound can be categorized into several areas, including:

- Cellular Toxicity

- Genotoxicity

- Endocrine Disruption

- Antimicrobial Activity

Cellular Toxicity and Genotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance, research indicates that exposure to this compound can induce oxidative stress and lipid peroxidation in cellular models. In a study examining the photoirradiation of halogenated PAHs, this compound was shown to induce lipid peroxidation when exposed to UVA light, suggesting potential genotoxic effects that could lead to cellular damage and carcinogenesis .

Case Study: Lipid Peroxidation Induction

In a controlled study, the effects of this compound on lipid peroxidation were assessed using methyl linoleate as a lipid model. The results indicated varying levels of lipid peroxidation across different halo-PAHs, with this compound contributing significantly to oxidative stress . This finding raises concerns regarding the compound's potential role in promoting cancer through genotoxic mechanisms.

Endocrine Disruption

Recent studies have highlighted the potential endocrine-disrupting properties of brominated compounds, including this compound. Research suggests that halogenated PAHs can interfere with hormone signaling pathways, leading to reproductive and developmental toxicity . The compound's structural similarity to other known endocrine disruptors warrants further investigation into its effects on hormonal balance in humans and wildlife.

Antimicrobial Activity

Interestingly, some studies have explored the antimicrobial properties of this compound. It has been reported that certain brominated naphthalenes exhibit antibacterial activity against various pathogens. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-bromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSMUYYLXZULMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060378 | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00347 [mmHg] | |

| Record name | 2-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

580-13-2 | |

| Record name | 2-Bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYU33I753N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Bromonaphthalene?

A1: The molecular formula of this compound is C10H7Br, and its molecular weight is 207.07 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound.

- NMR Spectroscopy: 1H NMR analysis provides information about the hydrogen atom environments, aiding in structural elucidation. []

- UV-Vis Spectroscopy: UV-Vis absorption spectra provide insights into the electronic transitions within the molecule. Researchers often use this technique to study inclusion complexes, like those formed between this compound and α-cyclodextrin. []

Q3: What is the role of this compound in organic synthesis?

A: this compound serves as a valuable starting material in organic synthesis. For example, it is a precursor in the synthesis of 2-Naphthaleneboronic acid, an important intermediate in various chemical processes. []

Q4: Are there any catalytic applications of this compound or its derivatives?

A: While this compound itself may not be a catalyst, its derivatives find applications in catalysis. For instance, researchers have synthesized analogs of the anti-HIV alkaloid michellamine B using 2-Naphthaleneboronic acid, a derivative of this compound, via Suzuki palladium-catalyzed biaryl cross-coupling. []

Q5: How is computational chemistry used in understanding this compound's properties?

A: Quantum chemical (QC) calculations help estimate thermodynamic properties like heat capacity and absolute entropy of this compound in the gaseous phase. These calculations rely on vibrational frequencies obtained from optimized molecular geometries. []

Q6: Have there been any QSAR studies conducted on this compound or its analogs?

A6: While specific QSAR models for this compound aren't mentioned in the provided research, scientists often employ QSAR to study structure-activity relationships within similar halogenated aromatic hydrocarbons.

Q7: How does the position of the bromine atom influence the reactivity of bromonaphthalenes?

A: The position of the bromine atom significantly influences the reactivity of bromonaphthalenes. For instance, in sulfonation reactions using SO3, 1-Bromonaphthalene primarily yields the 4-sulfonic acid product, while this compound predominantly forms the 8-sulfonic acid. [, ]

Q8: Can you elaborate on the formation of dioxins from brominated compounds like 2-Bromophenol?

A: Research on the pyrolysis of 2-Bromophenol, a related compound, reveals the formation of dibenzo-p-dioxin (DD) and monobrominated dibenzo-p-dioxins (MBBDs). These products likely form through complex radical-radical reactions involving bromophenoxyl radicals. []

Q9: How does this compound behave in a photochemical context?

A: Studies show that this compound undergoes photodissociation upon absorbing ultraviolet light. This process leads to the formation of a naphthyl cation and a bromine atom. []

Q10: Has this compound been investigated as an additive in material science?

A: Research indicates potential applications of this compound as a high-boiling-point additive in materials science. For example, it shows promise in enhancing the performance of polymer solar cells fabricated in ambient air. []

Q11: How is this compound analyzed in various matrices?

A: Researchers often employ gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify this compound and related halogenated aromatic hydrocarbons in complex environmental samples. []

Q12: What other analytical techniques are relevant to studying this compound?

A:

High-Performance Liquid Chromatography (HPLC): HPLC serves as an alternative to GC-MS, particularly for analyzing non-volatile or thermally labile compounds.* Nuclear Magnetic Resonance (NMR):* NMR helps determine the presence and relative amounts of this compound isomers in a mixture. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.